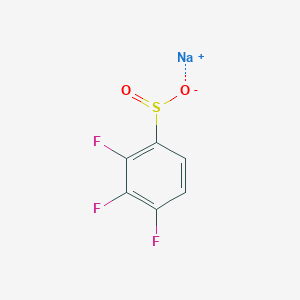

2,3,4-Trifluorobenzenesulfinic acid sodium salt

Description

2,3,4-Trifluorobenzenesulfinic acid sodium salt (C₆H₃F₃SO₂Na) is a fluorinated aromatic sulfinic acid salt. Sulfinic acids (RSO₂H) are less oxidized than sulfonic acids (RSO₃H), resulting in weaker acidity and distinct reactivity. The trifluoro substitution at the 2, 3, and 4 positions on the benzene ring introduces strong electron-withdrawing effects, likely enhancing stability and influencing solubility. Such compounds are often used in pharmaceuticals, agrochemicals, and materials science due to fluorine’s ability to modulate lipophilicity and metabolic stability .

Properties

Molecular Formula |

C6H2F3NaO2S |

|---|---|

Molecular Weight |

218.13 g/mol |

IUPAC Name |

sodium;2,3,4-trifluorobenzenesulfinate |

InChI |

InChI=1S/C6H3F3O2S.Na/c7-3-1-2-4(12(10)11)6(9)5(3)8;/h1-2H,(H,10,11);/q;+1/p-1 |

InChI Key |

JOWLCDBHCHUBFB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)F)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3,4-trifluorobenzenesulfonyl chloride with a reducing agent such as sodium borohydride in the presence of a suitable solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 2,3,4-Trifluorobenzenesulfinic acid sodium salt may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluorobenzenesulfinic acid sodium salt can undergo various types of chemical reactions, including:

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

Major products formed from these reactions include 2,3,4-trifluorobenzenesulfonic acid, 2,3,4-trifluorobenzenethiol, and various substituted benzene derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,4-Trifluorobenzenesulfinic acid sodium salt has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3,4-Trifluorobenzenesulfinic acid sodium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, while the sulfinic acid group can participate in redox reactions and form covalent bonds with nucleophilic sites on proteins . These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Benzenesulfonic Acid Salts

Example : Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate (C₆HF₄NaO₄S, MW 268.11 g/mol)

- Substituents : Four fluorine atoms (2,3,5,6-positions) and a hydroxyl group (4-position).

- Functional Group : Sulfonate (SO₃⁻).

- Key Differences :

- Sulfonic acids are stronger acids (pKa ~1–2) compared to sulfinic acids (pKa ~2–3).

- The hydroxyl group in this compound increases polarity and solubility in aqueous media, whereas the trifluoro analog lacks such groups, likely favoring organic solvents.

- Applications : Used in ionic liquids and surfactants due to high thermal stability and acidity .

Aliphatic Sulfonate Salts

Example : Sodium Methanesulfonate (CH₃SO₃Na, MW 134.10 g/mol)

- Key Differences :

- Aliphatic sulfonates are generally more water-soluble than aromatic analogs.

- Lack of fluorine reduces lipophilicity and electronic effects.

- Applications : Common in electrolytes and ionic liquids due to straightforward synthesis and stability .

Fluorinated Aromatic Carboxylic Acids

Example : 2,3,4,5-Tetrafluorobenzoic Acid

- Functional Group : Carboxylic acid (COOH).

- Key Differences :

- Carboxylic acids (pKa ~4–5) are weaker acids than sulfinic/sulfonic acids.

- Fluorine substitution patterns influence crystal packing and intermolecular interactions.

- Applications : Building blocks in drug synthesis and agrochemicals .

Trisubstituted Benzenesulfonic Acid Salts with Alkyl Chains

Example : Sodium 2,3,4-Tris-(dodecyloxy)benzenesulfonate (C₄₂H₇₅O₇SNa, MW 751.09 g/mol)

- Substituents : Three dodecyloxy chains (2,3,4-positions).

- Key Differences :

Chlorinated/Nitrated Derivatives

Example : Sodium Sulfonate of 2,3,4-TNT

- Substituents : Nitro groups dominate reactivity and toxicity.

- Chlorinated analogs (e.g., 2,6-dichloro-3-hydroxytoluene-4-sulphonic acid sodium salt) exhibit distinct biological activity due to halogen electronegativity differences .

Research Findings and Insights

- Electronic Effects: Fluorine’s electron-withdrawing nature in 2,3,4-Trifluorobenzenesulfinic acid sodium salt likely reduces electron density on the benzene ring, enhancing resistance to electrophilic attack compared to non-fluorinated analogs.

- Solubility : The absence of polar groups (e.g., -OH) in the trifluoro compound suggests lower aqueous solubility than Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate .

Biological Activity

2,3,4-Trifluorobenzenesulfinic acid sodium salt (TFBS) is a fluorinated aromatic sulfonic acid derivative with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the biological properties of TFBS, including its toxicity, genotoxicity, and other relevant effects based on recent studies.

- Chemical Formula : C7H4F3NaO2S

- Molecular Weight : 228.16 g/mol

- Structure : The compound features a trifluoromethyl group attached to a benzene ring with a sulfinic acid functional group.

Toxicological Profile

The toxicological assessment of TFBS has been conducted through various studies focusing on its effects on different biological systems:

- Acute Toxicity : Studies have indicated that TFBS exhibits low acute toxicity. In animal studies, the no observed adverse effect levels (NOAELs) were established at high doses, suggesting minimal immediate toxic effects at concentrations typically encountered in industrial applications .

- Genotoxicity : In vitro tests have shown that TFBS does not exhibit significant mutagenic activity. Negative results were reported in Ames tests and mammalian chromosomal aberration assays, indicating that it is unlikely to cause genetic mutations .

- Skin and Eye Irritation : The compound has been evaluated for dermal and ocular irritation potential. Results indicated that TFBS is not a significant skin irritant at concentrations up to 30% and does not cause serious eye damage .

- Chronic Toxicity : Long-term exposure studies revealed no significant carcinogenic effects in rodents, with NOAELs indicating safety at high doses over extended periods .

Pharmacological Effects

While specific pharmacological actions of TFBS are less documented, its structural analogs suggest potential activities:

- Antimicrobial Activity : Similar sulfonic acid derivatives have shown antibacterial properties, leading to speculation about the antimicrobial potential of TFBS against certain pathogens.

- Enzyme Inhibition : Some studies suggest that sulfonic acids can act as enzyme inhibitors; however, specific data on TFBS is limited.

Case Study 1: Environmental Impact Assessment

A study evaluated the environmental impact of TFBS when used in agricultural applications. The results indicated that while the compound could be beneficial as a herbicide or fungicide, careful management is necessary to prevent potential ecological toxicity due to runoff into water systems.

Case Study 2: Clinical Toxicology

A clinical case series involving poisoning from similar compounds highlighted the importance of recognizing symptoms such as hypernatremia and metabolic acidosis following exposure. Although no cases specifically involved TFBS, understanding the clinical management of sulfonic acid poisonings can inform safety protocols for handling this compound .

Table 1: Toxicological Data Summary

| Parameter | Value |

|---|---|

| Acute Oral NOAEL | >2400 mg/kg body weight |

| Skin Irritation Score | 0 (no irritation) |

| Eye Irritation Score | Not significant |

| Genotoxicity (Ames Test) | Negative |

| Carcinogenicity | Not carcinogenic |

Table 2: Comparative Analysis with Analog Compounds

| Compound | Acute Toxicity (mg/kg) | Genotoxicity | Skin Irritation |

|---|---|---|---|

| 2,3,4-Trifluorobenzenesulfinic Acid Sodium Salt | >2400 | Negative | No |

| Sodium Benzenesulfonate | >2000 | Negative | Mild |

| Sodium Methylethylbenzenesulfonate | >1500 | Negative | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.